molecular formula C30H48O5 B568357 Squarrofuric acid CAS No. 111536-27-7

Squarrofuric acid

Cat. No. B568357
M. Wt: 488.709
InChI Key: QCEGJTWSUGYWJR-ZZCJLGCQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Squarrofuric acid is a natural product found in Thalictrum squarrosum with data available.

Scientific Research Applications

Isolation and Structural Analysis

Squarrofuric acid, isolated from Thalictrum squarrosum, has been identified as an artifact formed during the hydrolysis process. Its structure is described as 3β, 30-dihydroxy-22,25-epoxylanost-9(11)-en-21-oic acid, with detailed 1H and 13C NMR spectra and mass-spectral characteristics provided. This compound belongs to the lanostane series, as confirmed through x-ray structural analysis, which also established the configurations of various asymmetric centers (Gromova et al., 1987) (Gatilov et al., 1987).

Supramolecular Chemistry and Bioconjugation

Squaramides, derived from squaric acid, have diverse applications in self-assembly, organocatalysis, molecular recognition, medicinal chemistry, and bioconjugation. Their unique physicochemical properties, such as strong acidity, aromaticity, and metal chelating ability, make them valuable in various scientific fields (Marchetti et al., 2019).

Material Science and Solar Cell Applications

A squaraine dye incorporating squaric acid demonstrated effectiveness in both liquid and solid-state solar cells. This showcases the potential of squaric acid derivatives in renewable energy applications (Burke et al., 2007).

Ferroelectric and Antiferroelectric Properties

Squaric acid has been the subject of studies in physical chemistry, especially in exploring its antiferroelectric-to-ferroelectric transitions. Computational simulations have revealed various metastable ferroelectric phases, contributing to the understanding of organic ferroelectrics (Ishibashi et al., 2018).

Chemical Sensing and Molecular Recognition

Squaric acid and its analogues are explored in the development of chemosensors due to their unique structural properties and ability to form multiple hydrogen bonds. These characteristics enable squaric acid-based compounds to serve as effective indicators in sensor arrays for differentiating metal ions and thiols (Hewage et al., 2009).

properties

CAS RN

111536-27-7

Product Name

Squarrofuric acid

Molecular Formula

C30H48O5

Molecular Weight

488.709

IUPAC Name

(2S)-2-(5,5-dimethyloxolan-2-yl)-2-[(3S,4S,5R,8S,10S,13R,14S,17R)-3-hydroxy-4-(hydroxymethyl)-4,10,13,14-tetramethyl-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]acetic acid

InChI

InChI=1S/C30H48O5/c1-26(2)13-11-21(35-26)24(25(33)34)20-10-16-29(5)19-7-8-22-27(3,18(19)9-15-30(20,29)6)14-12-23(32)28(22,4)17-31/h9,19-24,31-32H,7-8,10-17H2,1-6H3,(H,33,34)/t19-,20-,21?,22-,23+,24+,27-,28-,29+,30-/m1/s1

InChI Key

QCEGJTWSUGYWJR-ZZCJLGCQSA-N

SMILES

CC1(CCC(O1)C(C2CCC3(C2(CC=C4C3CCC5C4(CCC(C5(C)CO)O)C)C)C)C(=O)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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